molecular formula C10H10N2O B13537851 2-(2-Oxazolyl)benzenemethanamine CAS No. 1211529-03-1

2-(2-Oxazolyl)benzenemethanamine

Katalognummer: B13537851
CAS-Nummer: 1211529-03-1
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: FXIIJLSVCDPHPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(1,3-oxazol-2-yl)phenyl]methanamine is an organic compound that features an oxazole ring attached to a phenyl group, which is further connected to a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-oxazol-2-yl)phenyl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride can yield oxazole derivatives .

Industrial Production Methods

Industrial production of [2-(1,3-oxazol-2-yl)phenyl]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(1,3-oxazol-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various reduced heterocycles.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(1,3-oxazol-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential biological activity .

Biology and Medicine

The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its derivatives have been studied for their antibacterial, antifungal, and anticancer properties .

Industry

In the industrial sector, [2-(1,3-oxazol-2-yl)phenyl]methanamine is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [2-(1,3-oxazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or interfere with cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(1,3-oxazol-2-yl)phenyl]methanamine is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

1211529-03-1

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

[2-(1,3-oxazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C10H10N2O/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2

InChI-Schlüssel

FXIIJLSVCDPHPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN)C2=NC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.